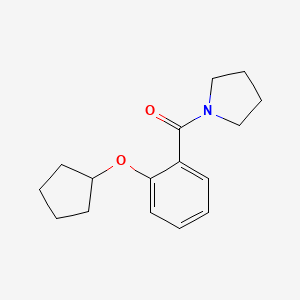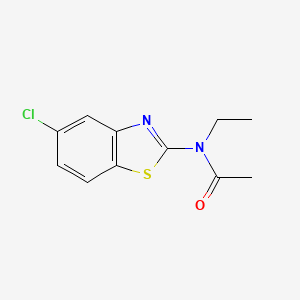
3-(4-chlorophenyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one, also known as 4-CPVP, is a synthetic cathinone that has recently gained popularity as a designer drug. It is structurally similar to other synthetic cathinones, such as alpha-PVP and MDPV, and is often sold as a replacement for these substances. Despite its growing popularity, little is known about the synthesis, mechanism of action, and physiological effects of 4-CPVP.
Wirkmechanismus
The exact mechanism of action of 3-(4-chlorophenyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one is not fully understood, but it is believed to act as a reuptake inhibitor of dopamine and norepinephrine. This leads to increased levels of these neurotransmitters in the brain, resulting in increased arousal, euphoria, and stimulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-chlorophenyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one are similar to other synthetic cathinones. It has been shown to increase heart rate, blood pressure, body temperature, and respiration rate. It can also cause sweating, anxiety, agitation, and paranoia.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(4-chlorophenyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one in lab experiments include its ability to mimic the effects of other synthetic cathinones, making it a useful tool for studying the mechanisms of action of these drugs. However, the limitations of using 3-(4-chlorophenyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one in lab experiments include its limited availability and the potential risks associated with handling and using synthetic cathinones.
Zukünftige Richtungen
There is a need for further research on the synthesis, mechanism of action, and physiological effects of 3-(4-chlorophenyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one. Additionally, studies are needed to determine the long-term effects of 3-(4-chlorophenyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one use, as well as its potential for addiction and abuse. Future research may also focus on developing new synthetic cathinones based on the structure of 3-(4-chlorophenyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one, in order to better understand the relationship between chemical structure and physiological effects.
Synthesemethoden
The synthesis of 3-(4-chlorophenyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one involves the reaction of 4-chlorobenzaldehyde with 3,4-dihydroisoquinoline in the presence of an acid catalyst, followed by reduction with sodium borohydride. The resulting product is then reacted with propionyl chloride to form 3-(4-chlorophenyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one.
Wissenschaftliche Forschungsanwendungen
Research on 3-(4-chlorophenyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one has been limited, but it has been shown to have similar effects to other synthetic cathinones, such as increased dopamine and norepinephrine release. This suggests that 3-(4-chlorophenyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one may have similar stimulant and euphoric effects as other cathinones.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO/c19-17-8-5-14(6-9-17)7-10-18(21)20-12-11-15-3-1-2-4-16(15)13-20/h1-6,8-9H,7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNKVQCPMYIVBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-propan-2-yl-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide](/img/structure/B7629417.png)

![4-[[[5-Oxo-1-(1-phenylethyl)pyrrolidine-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B7629429.png)
![N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide](/img/structure/B7629431.png)
![3-Azaspiro[5.5]undecan-3-yl(pyridin-2-yl)methanone](/img/structure/B7629450.png)


![2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B7629481.png)

![N-[2-(1-methylindol-3-yl)ethyl]-1-(2-methylpropyl)piperidine-4-carboxamide](/img/structure/B7629497.png)
![2-Azabicyclo[2.2.1]heptan-2-yl-(2-morpholin-4-ylphenyl)methanone](/img/structure/B7629500.png)
![(4Z)-4-[(4-cyanophenyl)methylidene]-2-ethyl-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B7629508.png)